tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate: is a synthetic organic compound with the molecular formula C11H21NO7 It is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydroxyhexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroxyhexanone moiety. One common method involves the use of tert-butyl carbamate and a protected form of the tetrahydroxyhexanone, followed by deprotection to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydroxyhexanone moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The tetrahydroxyhexanone moiety can mimic natural substrates, allowing researchers to investigate the activity and specificity of various enzymes .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets. The tetrahydroxyhexanone moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties but lacking the tetrahydroxyhexanone moiety.
tert-Butylhydroquinone: Another tert-butyl derivative with antioxidant properties.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A compound with a similar carbamate group but different hydroxylation pattern.
Uniqueness: tert-Butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is unique due to its combination of a tert-butyl carbamate group and a tetrahydroxyhexanone moiety. This structure provides multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(18)12-6(4-13)8(16)9(17)7(15)5-14/h4,6-9,14-17H,5H2,1-3H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWQBQMEQKTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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